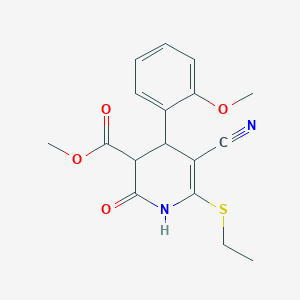

Methyl 5-cyano-6-(ethylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 5-cyano-6-(ethylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tetrahydropyridine ring, a cyano group, an ethylsulfanyl group, and a methoxyphenyl group, contributing to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-6-(ethylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One possible synthetic route could include:

Formation of the Tetrahydropyridine Ring: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using reagents like sodium cyanide.

Addition of the Ethylsulfanyl Group: This step could involve the use of ethylthiol or related compounds under suitable conditions.

Attachment of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Methyl 5-cyano-6-(ethylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

科学研究应用

Pharmaceutical Development

Overview : This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals targeting neurological and cardiovascular diseases. Its structural properties enable it to act as a non-steroidal antagonist of the mineralocorticoid receptor, which is crucial for treating conditions like heart failure and diabetic nephropathy.

Case Studies :

- A study highlighted the synthesis of derivatives from this compound that showed promising results in inhibiting specific receptors associated with hypertension and heart disease. The modifications led to enhanced efficacy and specificity of the drug candidates developed from this scaffold .

- Another research effort demonstrated its potential as a therapeutic agent in managing chronic kidney disease by modulating mineralocorticoid receptor activity .

Agricultural Chemistry

Overview : The compound is also utilized in the formulation of agrochemicals. Its application in developing effective pesticides and herbicides contributes to improved crop yields while minimizing environmental impact.

Case Studies :

- Research has shown that derivatives of this compound exhibit potent herbicidal activity against various invasive plant species, thereby supporting sustainable agricultural practices .

- A comparative analysis of several compounds indicated that those derived from methyl 5-cyano-6-(ethylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate significantly outperformed traditional herbicides in both efficacy and safety profiles .

Biochemical Research

Overview : In biochemical research, this compound is employed for studies related to enzyme inhibition and receptor binding. It aids in discovering new therapeutic agents with potential applications in treating various diseases.

Case Studies :

- Molecular docking studies have suggested that modifications of this compound could lead to new inhibitors for enzymes involved in inflammatory pathways, thus opening avenues for anti-inflammatory drug development .

- A recent study focused on its interaction with specific proteins involved in cancer progression, revealing potential pathways for therapeutic intervention .

Material Science

Overview : The compound's unique chemical structure allows it to be explored for creating novel materials with desirable properties such as enhanced thermal stability and mechanical strength.

Case Studies :

- Investigations into polymer composites incorporating this compound have shown improved durability and resistance to environmental degradation compared to traditional materials .

- Experimental data indicates that materials synthesized using derivatives of this compound exhibit superior performance in high-temperature applications .

Data Tables

作用机制

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

相似化合物的比较

Similar Compounds

- Methyl 5-cyano-6-(methylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

- Methyl 5-cyano-6-(ethylsulfanyl)-4-(2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Uniqueness

Methyl 5-cyano-6-(ethylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the ethylsulfanyl group, in particular, may influence its biological activity and chemical stability.

生物活性

Methyl 5-cyano-6-(ethylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H19N3O3S

- Molecular Weight : 381.44816 g/mol

Pharmacological Activities

The compound exhibits a range of biological activities that can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of tetrahydropyridine compounds possess significant antimicrobial properties. In particular, studies have shown that similar structures exhibit broad-spectrum antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .

2. Anticancer Potential

Compounds with similar structural motifs have demonstrated anticancer activity by inducing apoptosis in cancer cells. For instance, a related compound showed significant cytotoxic effects on human cancer cell lines by disrupting cellular metabolism and promoting cell cycle arrest .

3. Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, and compounds like methyl 5-cyano derivatives have been noted for their anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and modulate immune responses .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Modulation : It is hypothesized that the compound interacts with specific receptors in the body that regulate immune responses and cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of tetrahydropyridine derivatives against Mycobacterium smegmatis. The results indicated that certain modifications in the chemical structure significantly enhanced antibacterial potency, with minimum inhibitory concentrations (MIC) as low as 50 μg/mL observed for some derivatives .

Case Study 2: Anticancer Activity

In vitro studies were conducted on human breast cancer cell lines treated with methyl 5-cyano derivatives. The results showed a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls. This suggests potential for development as an anticancer agent .

Data Table: Biological Activities Overview

属性

IUPAC Name |

methyl 5-cyano-6-ethylsulfanyl-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-4-24-16-11(9-18)13(10-7-5-6-8-12(10)22-2)14(15(20)19-16)17(21)23-3/h5-8,13-14H,4H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTWUVPPDRDFJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C(C(C(=O)N1)C(=O)OC)C2=CC=CC=C2OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。